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Compound of Interest

Compound Name: G418

Cat. No.: B1195528 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing G418 (Geneticin®) in dual

selection protocols with a second antibiotic to establish stable mammalian cell lines expressing

two different transgenes. This technique is invaluable for applications requiring the

simultaneous expression of multiple proteins, such as in the production of antibodies, protein

complexes, or for engineering complex cellular pathways.

Introduction
G418 is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and

eukaryotic cells by binding to the 80S ribosomal subunit.[1][2] Resistance to G418 is conferred

by the neomycin phosphotransferase II (NPTII) gene, commonly referred to as the neo gene,

which inactivates G418 by phosphorylation.[3][4] This selection system is widely used to

establish stable mammalian cell lines.

Dual selection involves the use of two different antibiotics and their corresponding resistance

genes to select for cells that have been successfully co-transfected with two separate plasmids

or a single plasmid carrying two distinct expression cassettes. This method ensures the stable

integration and expression of both genes of interest. Commonly used antibiotics in conjunction

with G418 include puromycin and hygromycin B.
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Key Considerations for Dual Selection
Cell Line Susceptibility: The sensitivity of mammalian cell lines to G418 and other antibiotics

is highly variable. It is crucial to determine the minimum concentration of each antibiotic

required to kill non-transfected cells by performing a kill curve experiment for each cell line.

[5][6]

Antibiotic Stability: G418 is stable for 8-10 days at 37°C.[7] However, it is recommended to

refresh the selection medium every 2-3 days to maintain selective pressure.[5][6]

Sequential vs. Combined Selection: The two antibiotics can be applied simultaneously or

sequentially. Sequential selection, starting with one antibiotic and then adding the second,

can sometimes be less harsh on the cells. The optimal strategy should be determined

empirically.

Data Presentation: Antibiotic Working
Concentrations
The following table summarizes typical working concentrations for G418 and commonly paired

antibiotics for the selection and maintenance of stable mammalian cell lines. Note that these

are general ranges, and optimal concentrations must be determined experimentally for each

specific cell line.
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Antibiotic
Resistance
Gene

Selection
Concentration
(µg/mL)

Maintenance
Concentration
(µg/mL)

Selection Time

G418

neo (Neomycin

Phosphotransfer

ase II)

400 - 1000[2] 200[8] 7 - 14 days[9]

Puromycin

pac (Puromycin

N-acetyl-

transferase)

1 - 10[9] 0.5 - 2 3 - 7 days[2][9]

Hygromycin B

hph (Hygromycin

B

phosphotransfer

ase)

100 - 800[8] 50 - 200 5 - 10 days

Experimental Protocols
Protocol 1: Determining Optimal Antibiotic
Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of each antibiotic required

to kill untransfected host cells. A separate kill curve should be performed for G418 and the

second antibiotic.

Materials:

Host cell line

Complete culture medium

G418 stock solution (e.g., 50 mg/mL)[5]

Second antibiotic stock solution (e.g., Puromycin at 10 mg/mL)[5]

24-well tissue culture plates

Trypsin-EDTA
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Hemocytometer or automated cell counter

Procedure:

Seed the host cells into a 24-well plate at a density that allows them to reach approximately

80% confluency the next day.[5][6]

Prepare a series of dilutions of the antibiotic in complete culture medium. For G418, a range

of 100 µg/mL to 1400 µg/mL is a good starting point.[3] For puromycin, a range of 0.5 µg/mL

to 10 µg/mL is typically used.[5] Include a no-antibiotic control.

The following day, replace the medium in each well with the medium containing the different

antibiotic concentrations.

Incubate the plate at 37°C in a 5% CO2 incubator.

Examine the cells daily for signs of cytotoxicity.

Replace the selective medium every 2-3 days.[5][6]

The optimal concentration is the lowest concentration that results in complete cell death

within 7-10 days for G418[5] or 3-4 days for puromycin.[5]

Protocol 2: Dual Selection of Co-transfected Cells
This protocol outlines the process of selecting for cells that have been co-transfected with two

plasmids, one conferring G418 resistance and the other resistance to a second antibiotic (e.g.,

puromycin).

Materials:

Host cell line

Plasmid 1 (containing gene of interest 1 and the neo resistance gene)

Plasmid 2 (containing gene of interest 2 and the pac resistance gene)

Transfection reagent
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Complete culture medium

G418 (at the predetermined optimal concentration)

Puromycin (at the predetermined optimal concentration)

Cloning cylinders or a method for single-cell cloning

Procedure:

Co-transfect the host cells with both plasmids according to the transfection reagent

manufacturer's protocol.

Allow the cells to recover and express the resistance genes for 24-48 hours in non-selective

medium.

After the recovery period, split the cells into new culture vessels and add the complete

medium containing both G418 and puromycin at their optimal concentrations.

Continue to incubate the cells, replacing the dual selection medium every 2-3 days.

Most non-transfected cells should die within the first week. Resistant colonies should start to

appear within 1-3 weeks.[3]

Once visible colonies have formed, isolate them using cloning cylinders or by limiting dilution

to establish clonal cell lines.

Expand the clonal populations in maintenance medium containing lower concentrations of

both antibiotics (e.g., 200 µg/mL G418 and 1-2 µg/mL puromycin).

Validate the expression of both genes of interest in the selected clones through methods

such as Western blotting, qPCR, or functional assays.
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Caption: Mechanism of G418 action and resistance.
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Caption: Workflow for generating dual-expressing stable cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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